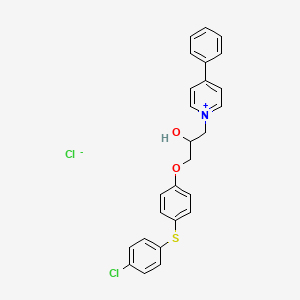
1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride is a complex organic compound with a unique structure that includes a chlorophenyl group, a thioether linkage, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride typically involves multiple steps. One common method includes the reaction of 4-chlorothiophenol with acetylacetone in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures under an oxygen atmosphere . The resulting product is then purified using techniques such as flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ion can be reduced to a pyridine derivative using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Pyridine derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, the thioether group may interact with thiol groups in proteins, leading to enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
(E)-3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one: Shares the chlorophenyl and thioether groups but differs in the overall structure and functional groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a chlorophenyl group and a sulfur-containing heterocycle but lacks the pyridinium ion.
Uniqueness
1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride is unique due to its combination of a pyridinium ion, a chlorophenyl group, and a thioether linkage
Properties
CAS No. |
108357-30-8 |
|---|---|
Molecular Formula |
C26H23Cl2NO2S |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanylphenoxy]-3-(4-phenylpyridin-1-ium-1-yl)propan-2-ol;chloride |
InChI |
InChI=1S/C26H23ClNO2S.ClH/c27-22-6-10-25(11-7-22)31-26-12-8-24(9-13-26)30-19-23(29)18-28-16-14-21(15-17-28)20-4-2-1-3-5-20;/h1-17,23,29H,18-19H2;1H/q+1;/p-1 |
InChI Key |
FPTQIXMICHDVQE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(COC3=CC=C(C=C3)SC4=CC=C(C=C4)Cl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















